

4-chloro-3-nitro-5-sulfamoylbenzoic acid CAS number 22892-96-2

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Compound of Interest

Compound Name: 4-chloro-3-nitro-5-sulfamoylbenzoic acid

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An In-depth Technical Guide to **4-chloro-3-nitro-5-sulfamoylbenzoic acid** (CAS: 22892-96-2)

For Researchers, Scientists, and Drug Development Professionals

Overview

4-chloro-3-nitro-5-sulfamoylbenzoic acid is an aromatic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Characterized by a benzene ring substituted with chloro, nitro, sulfamoyl, and carboxylic acid functional groups, it serves as a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably potent loop diuretics like Bumetanide.[2][3] Its molecular framework provides a versatile scaffold for chemical modifications, enabling the development of derivatives with specific therapeutic properties.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, analytical methods, and applications.

Chemical and Physical Properties

The fundamental physicochemical properties of **4-chloro-3-nitro-5-sulfamoylbenzoic acid** are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	22892-96-2	[1][4][5]
Molecular Formula	C ₇ H ₅ ClN ₂ O ₆ S	[1][5][6]
Molecular Weight	280.64 g/mol	[1][4][5]
Appearance	Off-white to light beige or pale yellow crystalline powder	[1][7][8]
Melting Point	227-231 °C	[1][9][10]
Boiling Point	563.5 ± 60.0 °C (Predicted)	[1][9][10]
Density	1.814 ± 0.06 g/cm ³ (Predicted)	[1][10]
Solubility	Slightly soluble in DMSO and methanol; insoluble in water.	[1][8]
IUPAC Name	4-chloro-3-nitro-5-sulfamoylbenzoic acid	[4]
InChI Key	ACYLUAGCBGTEJF-UHFFFAOYSA-N	[2][4][11]
SMILES	<chem>C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)S(=O)(=O)N)C(=O)O</chem>	[4][5]
Hydrogen Bond Donor Count	2	[9]
Hydrogen Bond Acceptor Count	7	[9]
Rotatable Bond Count	2	[9]
XLogP3	0.5	[9]

Synthesis and Chemical Reactivity

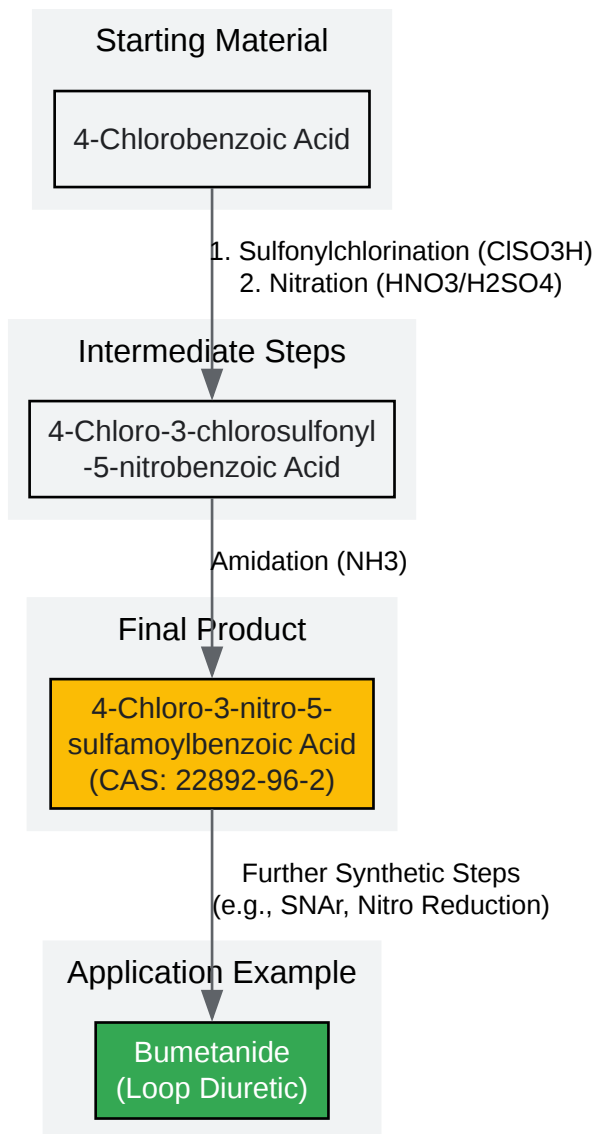
The synthesis and reactivity of **4-chloro-3-nitro-5-sulfamoylbenzoic acid** are central to its utility as a pharmaceutical intermediate. The presence of multiple functional groups allows for a

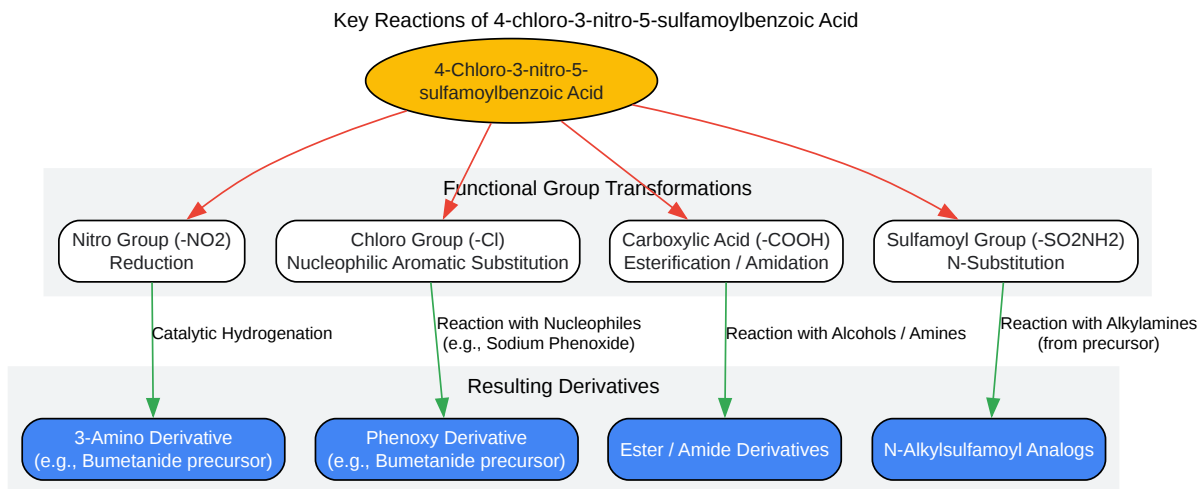
variety of chemical transformations.

Synthesis Pathway

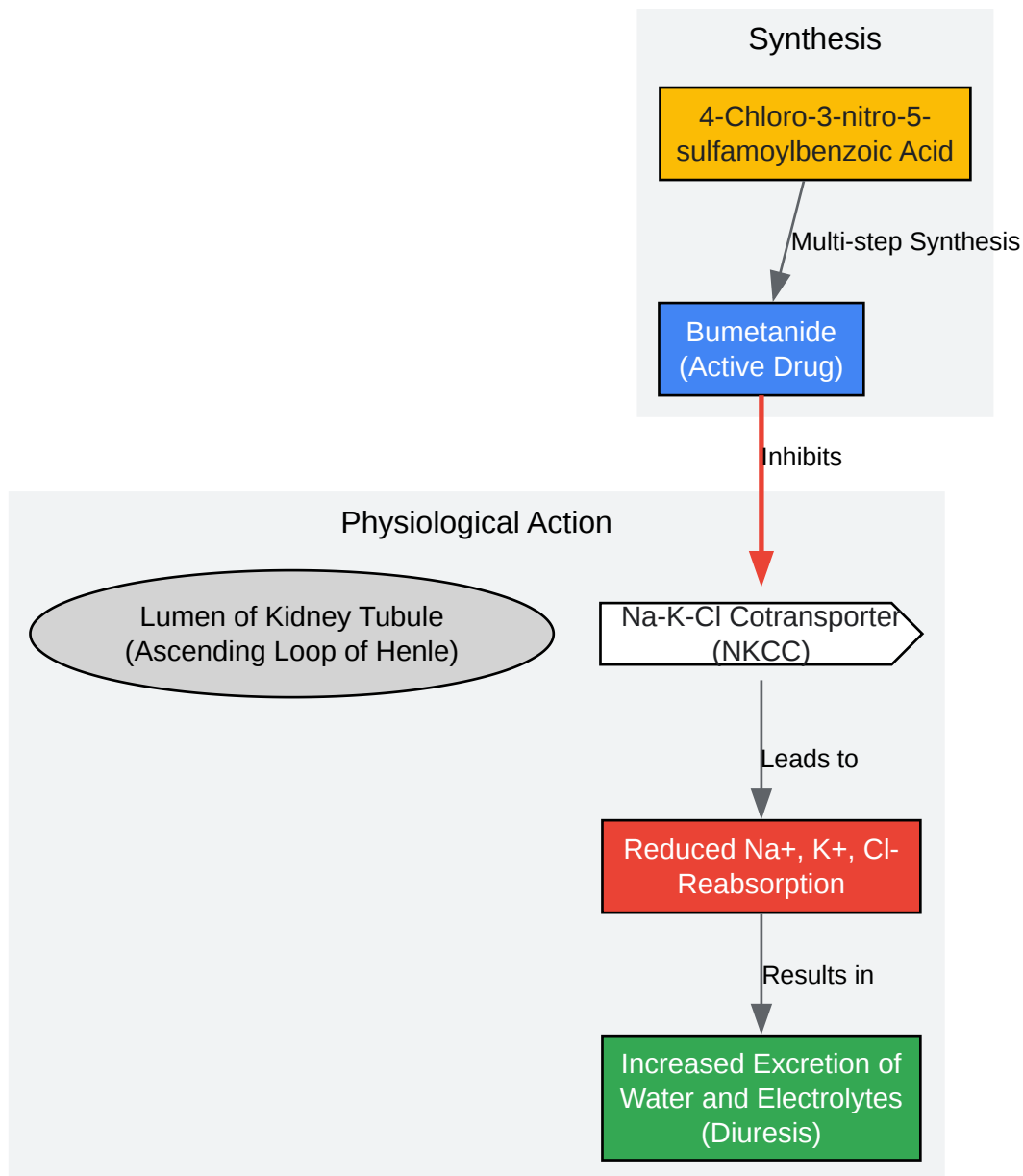
The classical synthesis of this compound typically starts from 4-chlorobenzoic acid and involves key sulfonation and nitration steps.^[12]^[13] While the sequence can be varied, a common pathway involves the sulfonylchlorination and subsequent nitration of the starting material, followed by amidation to form the sulfamoyl group.^[13]

General Synthesis Pathway

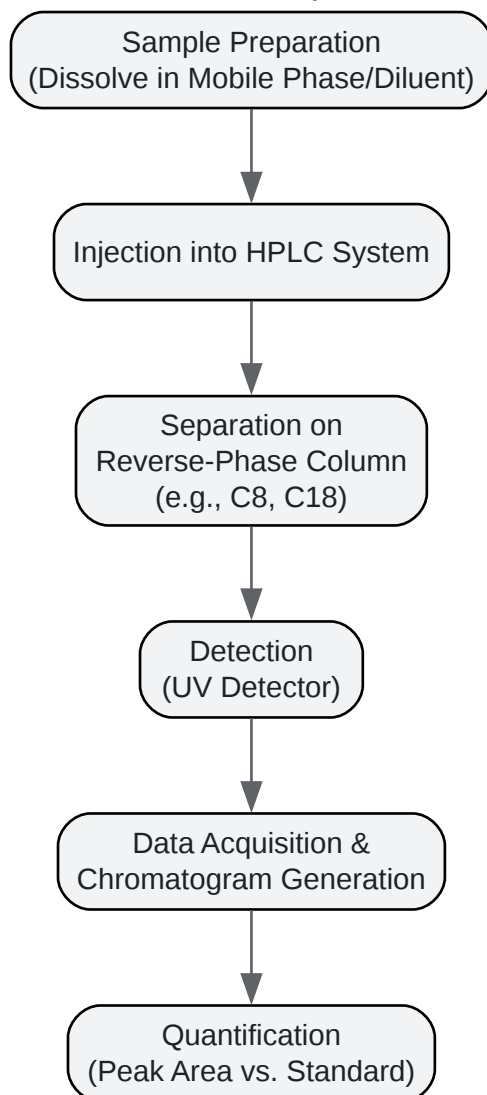




Mechanism of Action for Derived Loop Diuretics (e.g., Bumetanide)



General RP-HPLC Analytical Workflow



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